Cas no 618-67-7 (trans-Melilotoside)

trans-Melilotoside structure
trans-Melilotoside structure
Product Name:trans-Melilotoside
CAS No:618-67-7
MF:C15H18O8
MW:326.298625469208
MDL:MFCD24849316
CID:519073
PubChem ID:5280759
Update Time:2025-07-21

trans-Melilotoside Chemical and Physical Properties

Names and Identifiers

    • 2-Propenoic acid,3-[2-(b-D-glucopyranosyloxy)phenyl]-,(2E)-
    • (E)-3-[2-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]prop-2-enoic acid
    • β-D-Glucosyl-2-coumarate
    • (E)-3-[2-(b-D-Glucopyranosyloxy)phenyl]-2-propenoic Acid
    • 2-propenoic acid, 3-[2-(beta-D-glucopyranosyloxy)phenyl]-, (2E)-
    • trans-Melilotoside
    • HY-N11173A
    • MEGxp0_001978
    • DTXSID101024266
    • (2E)-3-[2-(beta-D-glucopyranosyloxy)phenyl]prop-2-enoic acid
    • Melilotoside
    • CHEMBL374212
    • C05158
    • 2-PROPENOIC ACID, 3-(2-(.BETA.-D-GLUCOPYRANOSYLOXY)PHENYL)-, (E)-
    • trans-beta-D-Glucosyl-2-hydroxycinnamate
    • beta-D-Glucosyl-2-coumarate
    • 2-PROPENOIC ACID, 3-(2-(.BETA.-D-GLUCOPYRANOSYLOXY)PHENYL)-, (2E)-
    • AKOS030530370
    • CHEBI:17531
    • UNII-M87W7715UB
    • MELILOTOSIDE [MI]
    • (2E)-3-[2-(beta-D-glucopyranosyloxy)phenyl]acrylic acid
    • ACon1_000252
    • NS00094515
    • Q27102443
    • 618-67-7
    • 2-Propenoic acid, 3-(2-(beta-D-glucopyranosyloxy)phenyl)-, (E)-
    • M87W7715UB
    • TRANS-O-HYDROXYCINNAMIC ACID GLUCOSIDE
    • BDBM50476090
    • SCHEMBL3678323
    • (2E)-3-[2-(beta-D-glucopyranosyloxy)phenyl]prop-2-enoate
    • BRD-K97478437-001-01-8
    • CS-0638865
    • trans-beta-D-glucosyl-2-hydroxycinnamic acid
    • Melilotoside, >=95% (LC/MS-ELSD)
    • DA-75403
    • (E)-3-(2-(((2S,3R,4S,5S,6R)-3,4,5-Trihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-2-yl)oxy)phenyl)acrylic acid
    • MDL: MFCD24849316
    • Inchi: 1S/C15H18O8/c16-7-10-12(19)13(20)14(21)15(23-10)22-9-4-2-1-3-8(9)5-6-11(17)18/h1-6,10,12-16,19-21H,7H2,(H,17,18)/b6-5+/t10-,12-,13+,14-,15-/m1/s1
    • InChI Key: GVRIYIMNJGULCZ-ZMKUSUEASA-N
    • SMILES: O1[C@H]([C@@H]([C@H]([C@@H]([C@H]1CO)O)O)O)OC1C=CC=CC=1/C=C/C(=O)O

Computed Properties

  • Exact Mass: 326.10016753g/mol
  • Monoisotopic Mass: 326.10016753g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 5
  • Hydrogen Bond Acceptor Count: 8
  • Heavy Atom Count: 23
  • Rotatable Bond Count: 5
  • Complexity: 426
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 5
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 1
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: -0.4
  • Topological Polar Surface Area: 137Ų

trans-Melilotoside Security Information

  • Hazard Category Code: 36
  • Safety Instruction: 26
  • Hazardous Material Identification: Xi

trans-Melilotoside Pricemore >>

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Additional information on trans-Melilotoside

Professional Introduction to trans-Melilotoside (CAS No: 618-67-7)

trans-Melilotoside, identified by the Chemical Abstracts Service Number (CAS No) 618-67-7, is a naturally occurring glycoside compound that has garnered significant attention in the field of pharmaceutical and biochemical research. This compound, derived from the genus Melilotus, particularly Melilotus alba and Melilotus officinalis, exhibits a variety of biological activities that make it a promising candidate for further therapeutic applications.

The structural composition of trans-Melilotoside involves a glucose moiety linked to a rhamnose unit, which is further connected to a coumarin derivative. This unique arrangement contributes to its distinctive pharmacological properties, including anti-inflammatory, antioxidant, and antimicrobial effects. Recent studies have highlighted the compound's potential in modulating immune responses and reducing oxidative stress, making it a subject of intense interest for researchers developing novel therapeutic strategies.

In the realm of modern medicine, trans-Melilotoside has been studied for its role in enhancing the body's defense mechanisms against various pathogens. Its anti-inflammatory properties are particularly noteworthy, as they suggest potential applications in treating chronic inflammatory conditions such as rheumatoid arthritis and inflammatory bowel disease. By inhibiting key pro-inflammatory cytokines like TNF-α and IL-6, trans-Melilotoside may help regulate the inflammatory cascade, thereby alleviating symptoms and improving patient outcomes.

The antioxidant capabilities of trans-Melilotoside are another area of active investigation. Oxidative stress, characterized by an imbalance between free radicals and antioxidants, is implicated in numerous diseases, including neurodegenerative disorders like Alzheimer's and Parkinson's. Preliminary research indicates that trans-Melilotoside can scavenge reactive oxygen species (ROS) and protect cells from oxidative damage. This protective effect is attributed to its ability to enhance the activity of endogenous antioxidant enzymes such as superoxide dismutase (SOD) and catalase.

Beyond its immunomodulatory and antioxidant effects, trans-Melilotoside has shown promise in antimicrobial applications. Studies have demonstrated its efficacy against a range of bacterial and fungal strains, including those resistant to conventional antibiotics. This makes it a valuable candidate for developing new antimicrobial agents that could address the growing problem of antibiotic resistance. The mechanism behind its antimicrobial activity likely involves disrupting microbial cell membranes or interfering with essential metabolic pathways.

The pharmacokinetic profile of trans-Melilotoside is also an important consideration for its therapeutic potential. Research suggests that it exhibits good oral bioavailability and can be efficiently absorbed into the bloodstream. Once metabolized, it distributes widely throughout various tissues, allowing for targeted action against pathogens or inflammatory sites. Additionally, its elimination half-life appears favorable for repeated dosing regimens, making it suitable for long-term therapeutic use.

In clinical settings, the potential benefits of trans-Melilotoside are being explored through both preclinical and clinical studies. Preclinical trials have provided compelling evidence of its efficacy in animal models of inflammation and infection. For instance, studies in rodents have shown significant reductions in inflammation markers when treated with trans-Melilotoside, alongside improvements in functional outcomes. These findings support further investigation into its therapeutic potential in human populations.

The integration of traditional knowledge with contemporary scientific research has positioned Melilotus species, including those yielding trans-Melilotoside, as botanicals with multifaceted health benefits. Traditional medicine systems have long utilized these plants for their medicinal properties, often without fully understanding the underlying mechanisms. Modern pharmacognosy aims to bridge this gap by elucidating the active compounds responsible for these effects and validating their therapeutic value through rigorous scientific inquiry.

The future direction of research on trans-Melilotoside includes optimizing its formulation for better bioavailability and stability, as well as exploring synergistic combinations with other therapeutic agents. By leveraging advanced techniques such as high-throughput screening and structure-activity relationship (SAR) studies, researchers hope to identify derivatives or analogs that enhance its efficacy while minimizing potential side effects.

In conclusion,

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